
7,7-Dichlorohepta-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichlorohepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a heptatrienal backbone with two chlorine atoms attached at the 7th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorohepta-2,4,6-trienal typically involves the chlorination of hepta-2,4,6-trienal. One common method includes the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
化学反応の分析
Types of Reactions: 7,7-Dichlorohepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
7,7-Dichlorohepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 7,7-Dichlorohepta-2,4,6-trienal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
類似化合物との比較
Hepta-2,4,6-trienal: Lacks the chlorine atoms, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Shares the dichloro substitution but has a different backbone structure, leading to distinct chemical properties.
Uniqueness: 7,7-Dichlorohepta-2,4,6-trienal is unique due to its combination of a conjugated trienal system with dichloro substitution, which imparts specific reactivity and potential for diverse applications in synthesis and material science .
特性
CAS番号 |
59740-53-3 |
|---|---|
分子式 |
C7H6Cl2O |
分子量 |
177.02 g/mol |
IUPAC名 |
7,7-dichlorohepta-2,4,6-trienal |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6-10/h1-6H |
InChIキー |
ZYTIOBFHZGNWDV-UHFFFAOYSA-N |
正規SMILES |
C(=CC=C(Cl)Cl)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
![5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14610289.png)
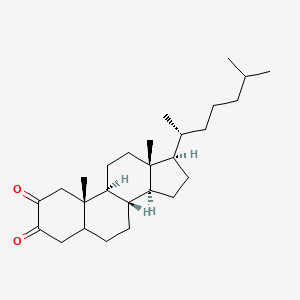


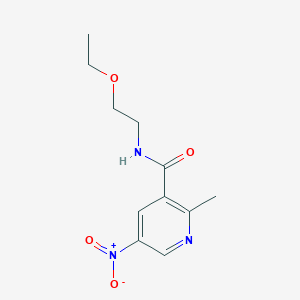
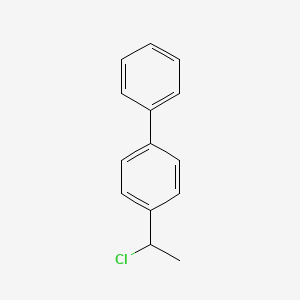
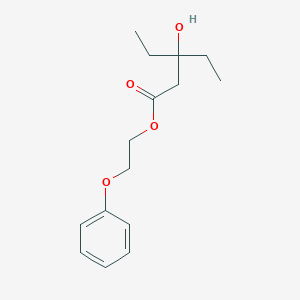
![1-({4-[(4-Methoxyphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14610319.png)
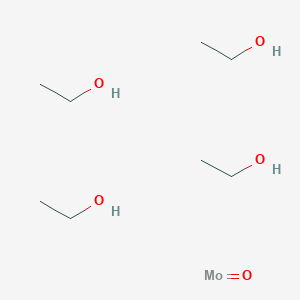


![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
